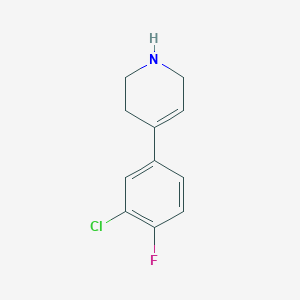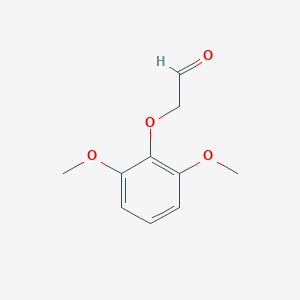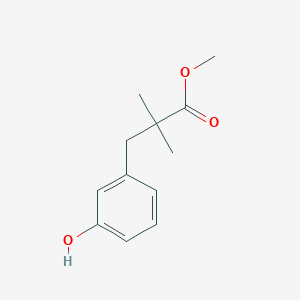
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H16O3. It is a methyl ester derivative of 3-hydroxyphenylpropionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-hydroxyphenylpropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-hydroxyphenylpropionic acid, which can further interact with cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-hydroxyphenyl)propionate: Similar structure but with the hydroxyl group in a different position.
Methyl 3-(4-hydroxyphenyl)propionate: Another isomer with the hydroxyl group at the para position.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains additional tert-butyl groups, enhancing its antioxidant properties
Uniqueness
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(14)15-3)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 |
Clave InChI |
DFVHHNFVMMCKAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=CC=C1)O)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


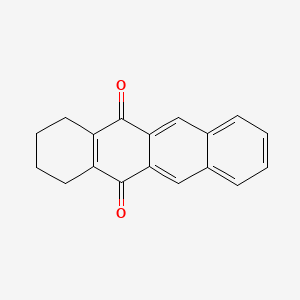
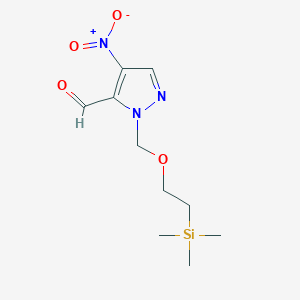

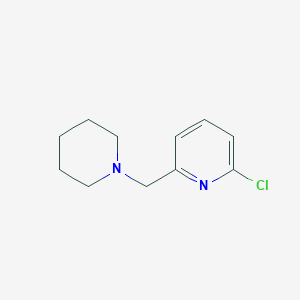
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B8566838.png)

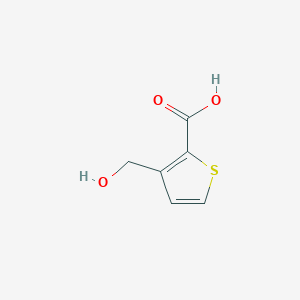
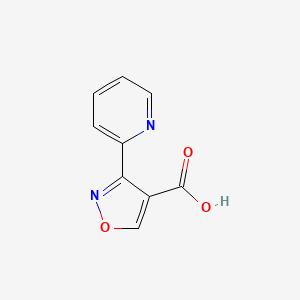
![1-[4-(Isocyanatomethyl)phenyl]pyrrolidine](/img/structure/B8566864.png)
